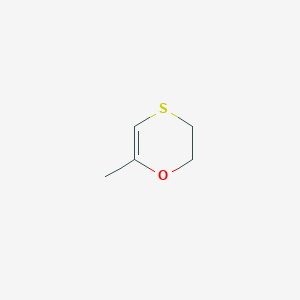

2-Methyl-5,6-dihydro-1,4-oxathiine

Description

Properties

CAS No. |

3643-97-8 |

|---|---|

Molecular Formula |

C5H8OS |

Molecular Weight |

116.18 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1,4-oxathiine |

InChI |

InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3 |

InChI Key |

YZVJOJNVIJLQAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSCCO1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,3-Oxathiolane Sulfoxide Intermediates

The most extensively documented route involves the cyclization of 1,3-oxathiolane sulfoxides. In CA1036167A, Uniroyal Limited disclosed a process where 3-chloro-2,4-pentanedione reacts with 2-mercaptoethanol in the presence of sodium bicarbonate to form a hydroxyethylthio intermediate (2-(2-hydroxyethylthio)acetoacetanilide). Subsequent acid-catalyzed dehydration with catalysts like p-toluenesulfonic acid in refluxing benzene yields 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. This method achieves a 57% yield after crystallization from toluene.

Critical parameters:

- Temperature : Reflux conditions (80–110°C)

- Catalyst : 0.5–2 mol% p-toluenesulfonic acid

- Side products : Ethyl (2-acetoxyethylthio)acetate (12% yield) via acetyl migration

Acid-Catalyzed Dehydration of Hydroxyethylthio Intermediates

Korean Patent KR900004909B1 describes a modified approach using 2-chloroacetoacetanilide and 2-mercaptoethanol in toluene/water biphasic systems. Sodium bicarbonate facilitates nucleophilic substitution to form 2-(2-hydroxyethylthio)acetoacetanilide, which undergoes dehydration with sulfuric acid or p-toluenesulfonic acid. Key advantages include:

- Solvent system : Toluene enables azeotropic water removal

- Yield : 43–49% after distillation (b.p. 89–90°C at 0.5 mmHg)

- Purity : >95% by NMR analysis

Rearrangement Reactions of Thioether Precursors

Nevalainen and Pohjala (1988) demonstrated that ethyl 2-(2-hydroxyethylthio)acetoacetate rearranges under basic conditions to form 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylate. Sodium ethoxide in toluene at 60°C induces intramolecular cyclization via thiiranium ion intermediates, yielding the oxathiine ring in 38% yield.

Mechanistic insights :

- Deprotonation of the hydroxyl group generates a nucleophilic alkoxide

- Attack at the β-keto ester carbonyl forms a six-membered transition state

- Elimination of ethanol completes cyclization

Comparative Analysis of Synthesis Methods

Industrial-Scale Optimization

For large-scale production, the sulfoxide cyclization route is preferred due to:

- Lower catalyst loading (0.5 mol% vs. 2 mol% in acid dehydration)

- Reduced side products (<5% acetyl migration byproducts vs. 12% in other methods)

- Solvent recyclability : Benzene or toluene recovery exceeds 80%

Challenges and Mitigation Strategies

- Byproduct formation : Acetyl migration during dehydration is minimized by maintaining reaction temperatures below 100°C.

- Exothermic reactions : Gradual addition of 2-mercaptoethanol prevents thermal runaway in biphasic systems.

- Purification difficulties : Crystallization from toluene at −20°C enhances product recovery.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted oxathiine derivatives.

Scientific Research Applications

2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals, particularly fungicides.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .

Comparison with Similar Compounds

Structural and Functional Analogues

Oxycarboxin (4,4-Dioxide Derivative)

- Structure : Incorporates two sulfonyl groups (4,4-dioxide) on the oxathiine ring.

- Molecular Formula: C₁₂H₁₃NO₄S (vs. C₁₂H₁₃NO₂S for carboxin) .

- Properties : Increased polarity due to sulfone groups, enhancing water solubility and altering environmental persistence.

- Activity : Retains fungicidal efficacy but with modified bioavailability compared to carboxin .

2-Methyl-5,6-dihydro-1,4-dithiine

- Structure : Replaces oxygen with sulfur, forming a 1,4-dithiine ring.

- Synthesis : Produced via reaction of propargyl chloride with ethane-1,2-bis(thiolate) (25% yield) .

- Reactivity : Enhanced nucleophilicity due to dual sulfur atoms, favoring thioether bond formation .

Benzo-Fused Derivatives (e.g., 2,3-Dihydro-1,4-benzoxathiin)

- Structure : Benzene ring fused to the oxathiine ring.

- Synthesis: One-pot reaction of cyclohexanone derivatives with 2-mercaptoethanol .

3-Acyl-5,6-dihydro-1,4-oxathiines

- Structure : Acyl group at position 3 (e.g., 3-acetyl or 3-benzoyl).

- Synthesis : Microwave-assisted reaction of α-diazo-β-dicarbonyl compounds with thiiranes .

- Activity : Acyl groups modulate lipophilicity, influencing antimicrobial activity .

Physicochemical Properties

Industrial and Regulatory Considerations

- Carboxin : Classified under EU MRLs with strict residue limits; phased out in some regions due to metabolite toxicity .

- Oxycarboxin : Registered for ornamental plants but restricted in food crops due to accumulation risks .

- Dithiine Derivatives: Limited commercial use but explored in agrochemical research for novel action mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.